molecular formula C10H22N2 B2635549 (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine CAS No. 876716-04-0

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Cat. No.: B2635549
CAS No.: 876716-04-0
M. Wt: 170.3
InChI Key: PFFLQCTXCLXCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine typically involves the reaction of piperidine derivatives with isopropylamine. One common method includes the alkylation of piperidine with isopropyl bromide, followed by reductive amination with formaldehyde and methylamine . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is unique due to its specific structural features and reactivity. Its isopropyl and piperidine moieties confer distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-6-4-10(5-7-12)8-11-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLQCTXCLXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.